molecular formula C10H8N6O2S B11059856 6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine

6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine

Cat. No.: B11059856
M. Wt: 276.28 g/mol
InChI Key: PFHGPCRESWPZLK-UHFFFAOYSA-N
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Description

6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and 1,2,3-triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions might involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the triazole ring .

Scientific Research Applications

6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole moiety can bind to enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine and 1,2,3-triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N6O2S

Molecular Weight

276.28 g/mol

IUPAC Name

6-nitro-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8N6O2S/c17-16(18)8-1-2-9-12-7(4-15(9)5-8)6-19-10-3-11-14-13-10/h1-5H,6H2,(H,11,13,14)

InChI Key

PFHGPCRESWPZLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CSC3=NNN=C3

Origin of Product

United States

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